molecular formula C20H18BrN3O4 B11599872 2-[(4E)-4-(5-bromo-2-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

2-[(4E)-4-(5-bromo-2-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11599872
M. Wt: 444.3 g/mol
InChI Key: SSWJEROWSLQBPH-MHWRWJLKSA-N
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Description

2-[(4E)-4-(5-bromo-2-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a brominated benzylidene group, a methoxy group, and an imidazolidinone ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-(5-bromo-2-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of 5-bromo-2-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate. This intermediate is then reacted with an imidazolidinone derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(4E)-4-(5-bromo-2-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-(5-bromo-2-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The brominated benzylidene group and imidazolidinone ring are key structural features that enable binding to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the brominated benzylidene group but lacks the imidazolidinone ring.

    N-(3-methylphenyl)acetamide: Contains the acetamide group but lacks the brominated benzylidene and imidazolidinone components.

    2-(2-(5-bromo-2-methoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide: Similar structure but with a hydrazino group instead of the imidazolidinone ring.

Uniqueness

The uniqueness of 2-[(4E)-4-(5-bromo-2-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide lies in its combination of a brominated benzylidene group, a methoxy group, and an imidazolidinone ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18BrN3O4

Molecular Weight

444.3 g/mol

IUPAC Name

2-[(4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H18BrN3O4/c1-12-4-3-5-15(8-12)22-18(25)11-24-19(26)16(23-20(24)27)10-13-9-14(21)6-7-17(13)28-2/h3-10H,11H2,1-2H3,(H,22,25)(H,23,27)/b16-10+

InChI Key

SSWJEROWSLQBPH-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OC)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)NC2=O

Origin of Product

United States

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